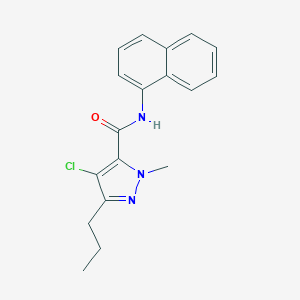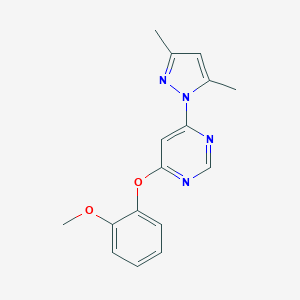
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form covalent bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in lab experiments include its high reactivity and specificity. However, its limitations include its potential toxicity and limited solubility in water.
Orientations Futures
There are several areas of research where 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate can be applied. These include the development of new pharmaceuticals, agrochemicals, and fluorescent dyes. Future research can also focus on understanding the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high reactivity and specificity make it a valuable reagent in organic synthesis, while its potential applications in other fields make it a promising area of research for the future. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a complex process that involves several steps. The starting materials for the synthesis include 3,4-dimethylphenol, 2,6-dichloro-5-fluoronicotinic acid, and thionyl chloride. The reaction is carried out in the presence of a catalyst such as zinc chloride or aluminum chloride.
Applications De Recherche Scientifique
The potential applications of 3,4-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are vast. This compound is commonly used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of fluorescent dyes and as a precursor for the synthesis of other organic compounds.
Propriétés
Formule moléculaire |
C14H10Cl2FNO2 |
|---|---|
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-4-9(5-8(7)2)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
Clé InChI |
KTGVGJPOWTYBFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)

![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
